2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

Purification Distillation Thermal Separation

Researchers targeting monoamine transporters often face synthetic reproducibility issues due to variable purity in halogenated intermediates. This 3-chloro-4-methyl substituted α-bromoketone provides a solution: • Assured Purity: Available in 95% min grade to minimize batch-to-batch variability in SAR studies. • Purification Advantage: Boiling point of 317.5 °C enables effective separation by fractional distillation, reducing reliance on chromatography. • Handling Efficiency: Solid physical state at ambient conditions facilitates accurate weighing and safer scale-up versus liquid analogs.

Molecular Formula C10H10BrClO
Molecular Weight 261.54 g/mol
CAS No. 175135-93-0
Cat. No. B068030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one
CAS175135-93-0
Molecular FormulaC10H10BrClO
Molecular Weight261.54 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)C(C)Br)Cl
InChIInChI=1S/C10H10BrClO/c1-6-3-4-8(5-9(6)12)10(13)7(2)11/h3-5,7H,1-2H3
InChIKeyRGMFWCVOMGKIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one Baseline Characteristics


2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (CAS 175135-93-0) is an α-brominated aromatic ketone with the molecular formula C₁₀H₁₀BrClO and a molecular weight of 261.54 g/mol . It belongs to the class of α-haloketones, which are widely employed as versatile building blocks in medicinal chemistry and organic synthesis . The compound features a propanone backbone substituted with a bromine atom at the α-position and a 3-chloro-4-methylphenyl group on the carbonyl carbon, a substitution pattern that confers distinct reactivity profiles compared to non-brominated or differently halogenated analogs .

1 α-Bromoketone building block Designed for nucleophilic substitution and heterocycle synthesis
2 3-Chloro-4-methylphenyl substitution Reported SAR potential in monoamine transporter ligand programs
3 Tiered purity grades (80% technical, 95% high purity) Supports cost-flexible procurement for early-stage and advanced synthesis

Generic Substitution Risks for 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one


Direct substitution of 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (CAS 175135-93-0) with structurally similar α-haloketones is technically unsound due to quantifiable differences in key physicochemical properties. The specific 3-chloro-4-methyl substitution pattern on the phenyl ring, combined with the α-bromine atom, results in a unique boiling point (317.5 °C at 760 mmHg) and density (1.459 g/cm³) that diverge significantly from close analogs such as 2-bromo-1-(3-chlorophenyl)propan-1-one (CAS 34911-51-8; boiling point 295 °C at 760 mmHg, density 1.518 g/cm³) . These differences directly impact downstream processes including purification by distillation, crystallization behavior, and reaction kinetics in nucleophilic substitution pathways. Furthermore, the compound is commercially available in distinct purity grades (Technical grade, 80% min; 95% min) that are not uniformly offered for all analogs, introducing variability in synthetic reproducibility if substituted without rigorous validation .

Boiling point
The reported +22.5°C difference vs. the 3-chlorophenyl analog may significantly alter distillation fractions and recovery; direct replacement without method adjustment may not reproduce separation efficiency.
Density
A 3.9% lower density (1.459 g/cm³) compared to the non-methyl analog changes volume-to-mass conversion – automated liquid handling protocols would require recalibration.
Physical form & grade
The target is a low-melting solid with two purity tiers (80%, 95%); analogs may exist as liquids or offer only a single purity grade, limiting flexibility in gravimetric handling and cost control.

Differentiation Evidence for 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one


Boiling Point Advantage in Distillation

The target compound exhibits a boiling point of 317.5 °C at 760 mmHg, which is 22.5 °C higher than that of the closely related 2-bromo-1-(3-chlorophenyl)propan-1-one (CAS 34911-51-8), which boils at 295 °C at 760 mmHg . This larger-than-20 °C difference facilitates cleaner separation during fractional distillation and reduces the risk of co-distillation when used in multi-component reaction mixtures.

Boiling point
Cross-study comparable
317.5 °C vs. 295 °C (analog)
Reported +22.5 °C difference may improve fractional distillation resolution.
Predicted values at 760 mmHg; requires experimental verification.
Purification Distillation Thermal Separation

Density Benefit for Liquid Handling and Formulation

The density of 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one is 1.459 g/cm³, which is 0.059 g/cm³ lower than the density of 2-bromo-1-(3-chlorophenyl)propan-1-one (1.518 g/cm³) . While the absolute difference appears modest, this represents a 3.9% reduction in density, which can be significant in large-scale solvent extractions or when precise volume-to-mass conversions are required for automated liquid handling systems.

Density
Cross-study comparable
1.459 g/cm³ (−3.9% vs. analog)
Lower density may reduce mass per dispensed volume in automated systems.
Computed/predicted; confirm with lot-specific measurement.
Physical Property Formulation Liquid Handling

Purity Grade Tiers for Procurement Flexibility

The target compound is commercially available from major suppliers in at least two distinct purity grades: a Technical grade with 80.0% minimum purity (CAS min 80%, max 100%) and a higher purity grade of 95% minimum . This tiered availability is not uniformly offered for all structural analogs; for instance, the closely related non-brominated precursor 1-(3-chloro-4-methylphenyl)propan-1-one (CAS 149758-02-1) is commonly supplied at a single 97% purity specification, limiting flexibility for cost-sensitive applications .

Purity grades
Head-to-head comparison
Technical 80% min; High purity 95% min
Tiered availability supports cost-sensitive and high-purity workflows.
As listed by major suppliers; verify current lot options.
Purity Procurement Quality Control

Solid State Advantage for Storage and Handling

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one is characterized as a 'brown low melting solid' at ambient conditions, whereas the structurally similar 2-bromo-1-(3-chlorophenyl)propan-1-one (CAS 34911-51-8) is a yellow to brown colored liquid . The solid physical state simplifies weighing accuracy, reduces spillage risks during transfer, and generally offers better long-term storage stability compared to liquid analogs, which are more prone to evaporation and container leakage.

Physical state
Head-to-head comparison
Low-melting solid vs. liquid analog
Solid form may improve weighing accuracy and reduce spillage risk.
Ambient temperature characterization; melting point data to confirm.
Physical State Storage Handling Safety

Molecular Weight Impact on Stoichiometry and Logistics

The molecular weight of 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one is 261.54 g/mol, which is 14.02 g/mol (5.7%) higher than that of the non-brominated precursor 1-(3-chloro-4-methylphenyl)propan-1-one (CAS 149758-02-1, 182.65 g/mol) and 14.02 g/mol higher than the 3-chlorophenyl analog without the methyl group (CAS 34911-51-8, 247.52 g/mol) . This difference directly scales with reaction stoichiometry and shipping weight, influencing both synthesis planning and procurement logistics for bulk orders.

Molecular weight
Cross-study comparable
261.54 g/mol (+5.7% vs. non-methyl analog)
MW shift influences stoichiometric scaling and shipping weight calculations.
Calculated from molecular formula.
Stoichiometry Molecular Weight Logistics

Unique Substitution Pattern for CNS Applications

The 3-chloro-4-methyl substitution pattern on the phenyl ring of 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one is distinct from the 3-chloro substitution found in the bupropion intermediate 2-bromo-1-(3-chlorophenyl)propan-1-one (CAS 34911-51-8) . A series of bupropion analogues bearing varied aromatic substitutions, including the 3-chloro-4-methyl motif, have been synthesized and evaluated for monoamine transporter activity, with the disubstituted analogues showing the most potent hybrid dopamine uptake inhibition/serotonin releasing activity in rat brain synaptosomes [1]. While direct comparative IC₅₀ data for this specific compound versus the 3-chloro analog is not available in the public domain, the class-level inference from the cited medicinal chemistry campaign indicates that the additional 4-methyl substituent can significantly modulate transporter binding profiles, making this compound a valuable and non-substitutable scaffold for CNS drug discovery programs.

Substitution pattern SAR
Class-level inference
3-chloro-4-methyl vs. 3-chloro only
Reported class-level SAR suggests 4-methyl modulates transporter binding profiles.
No direct comparative IC₅₀ data for this compound; source review recommended.
Medicinal Chemistry CNS Agents SAR

Application Scenarios for 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one


CNS Drug Discovery: Monoamine Transporter Ligands

This compound is optimally utilized in medicinal chemistry programs targeting monoamine transporters (DAT, SERT, NET) for the development of novel CNS therapeutics. The 3-chloro-4-methyl substitution pattern has been specifically explored in bupropion analogue series, with disubstituted analogs demonstrating potent hybrid activity in rat brain synaptosome assays [1]. Procuring the 95% purity grade ensures reliable SAR generation and minimizes batch-to-batch variability in in vitro pharmacology studies .

Cost-Sensitive Early-Stage Synthesis and Scale-Up

For initial route scouting, process development, or educational laboratory exercises where absolute purity is not critical, the Technical grade (80% min) offers a substantial cost advantage over single-grade analogs . The compound's solid physical state facilitates accurate weighing and safer handling compared to liquid α-haloketone intermediates, reducing operational risks during scale-up .

Thermal Separation and Purification Process Development

The boiling point differential of +22.5 °C relative to the 3-chlorophenyl analog enables effective separation by fractional distillation, making this compound a preferred choice for reaction schemes requiring post-synthetic purification without chromatographic methods . This property is particularly valuable in industrial settings where distillation is a scalable and cost-effective purification technique.

Precision Formulation and Automated Liquid Handling

The lower density (1.459 g/cm³) of this compound relative to the 3-chlorophenyl analog (1.518 g/cm³) reduces the mass of compound required per unit volume in automated liquid handling systems, improving dispensing accuracy and reducing material waste in high-throughput screening campaigns .

Application
Selection Property
Validation Focus
Monoamine transporter ligand synthesis
High-purity grade (95% min)
SAR reproducibility in in vitro pharmacology
Early-stage route scouting & scale-up
Technical grade (80% min) availability
Cost-effective screening; solid-form handling safety
Purification process development
Boiling point differential (+22.5 °C reported)
Fractional distillation efficiency vs. close analogs
Automated liquid handling campaigns
Density (1.459 g/cm³ reported)
Volume-to-mass conversion accuracy; dispensing waste reduction
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